molecular formula C3H8N4O4 B081478 Methanediamine, N,N'-dimethyl-N,N'-dinitro- CAS No. 13232-00-3

Methanediamine, N,N'-dimethyl-N,N'-dinitro-

Cat. No.: B081478
CAS No.: 13232-00-3
M. Wt: 164.12 g/mol
InChI Key: QKVCTKJCIMPZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanediamine, N,N'-dimethyl-N,N'-dinitro- is a useful research compound. Its molecular formula is C3H8N4O4 and its molecular weight is 164.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanediamine, N,N'-dimethyl-N,N'-dinitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanediamine, N,N'-dimethyl-N,N'-dinitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

13232-00-3

Molecular Formula

C3H8N4O4

Molecular Weight

164.12 g/mol

IUPAC Name

N-methyl-N-[[methyl(nitro)amino]methyl]nitramide

InChI

InChI=1S/C3H8N4O4/c1-4(6(8)9)3-5(2)7(10)11/h3H2,1-2H3

InChI Key

QKVCTKJCIMPZEI-UHFFFAOYSA-N

SMILES

CN(CN(C)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CN(CN(C)[N+](=O)[O-])[N+](=O)[O-]

13232-00-3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An additional mole of methylnitramine is reacted with the 2-nitro-2-aza-1-propanol to produce 2,4-dinitro-2,4-diazapentane. The reactants (in approximately 1:1 molar ratio) are dissolved in a suitable organic solvent and the resulting solution is added to concentrated sulfuric acid at a controlled rate. The reaction temperature is maintained at a temperature above the freezing point of the concentrated sulfuric acid up to 5° C., but preferably from -5° C. to 0° C. The product 2,4-dinitro-2,4-diazapentane is then isolated by extraction using a suitable organic solvent, washing to remove traces of the acid, evaporating off the solvent, and then recrystallizing the resulting solid. A suitable organic solvent is one that (1) is capable of holding the methylnitramine and 2-nitro-2-aza-1-propanol starting materials and the 2,4-dinitro-2,4-diazapentane product in solution, (2) chemically inert to concentrated sulfuric acid, and (3) essentially immiscible with concentrated sulfuric acid. Suitable solvents include methylene chloride, chloroform, 1,2-dichloroethane, and 1,1,2-trichloroethane. Methylene chloride is the most preferred solvent.
Name
methylnitramine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The solution of 2-nitro-2-aza-1-propanol in methylene chloride produced in Example 2 was combined with an additional 56 grams of methylnitramine. This mixture was slowly added to 300 ml of stirred concentrated sulfuric acid which had previously been cooled to -5° C. to -10° C. The temperature of the reaction mixture was kept at from 0° C. to -5° C. throughout the controlled addition. After the addition was completed, the mixture was poured into a large excess of ice water. Following the separation of the methylene chloride phase, the water phase was repeatedly extracted with methylene chloride. All the methylene chloride fractions were then combined, twice washed with water, and then dried with magnesium sulfate. The magnesium sulfate was filtered out and then the methylene chloride was removed by evaporation under vacuum, leaving an oily liquid. The oily liquid was converted into solid white crystals of 2,4-dinitro-2,4-diazapentane (m.p. 56° C., 65 grams pure) by precipitation from a chloroform/hexane solvent mixture.
Name
methylnitramine
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.